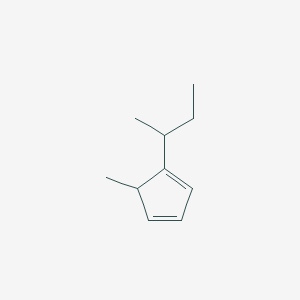
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a butan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene. One common method is the Friedel-Crafts alkylation, where cyclopentadiene reacts with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent polymerization of cyclopentadiene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to minimize side reactions. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the cyclopentadiene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentadienes.
Scientific Research Applications
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentadiene: The parent compound, which lacks the butan-2-yl and methyl substitutions.
1,3-Cyclopentadiene derivatives: Compounds with various alkyl or aryl substitutions on the cyclopentadiene ring.
Uniqueness: 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butan-2-yl group introduces chirality, making it a valuable compound for studying stereochemical effects in reactions and interactions.
Properties
CAS No. |
111324-78-8 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-butan-2-yl-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-4-8(2)10-7-5-6-9(10)3/h5-9H,4H2,1-3H3 |
InChI Key |
PCCCYXHJJTXTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



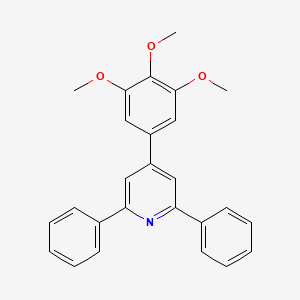
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
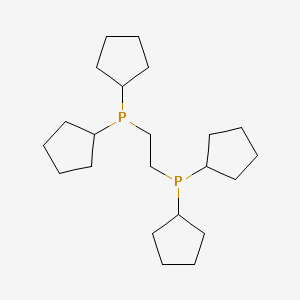
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
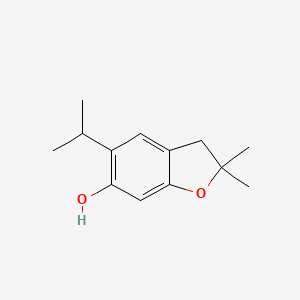

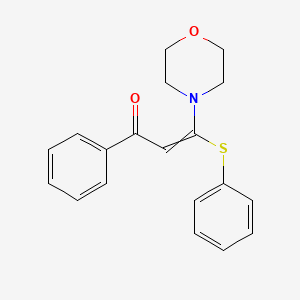

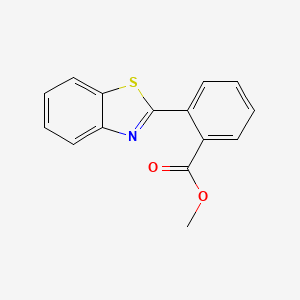
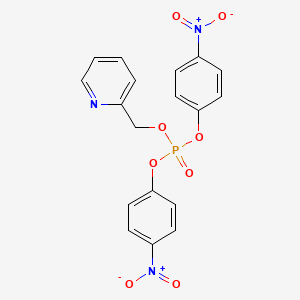
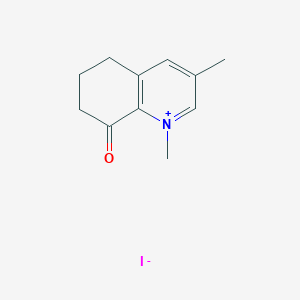
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)
